Anticancer Potency in Prostate Cancer: LogGI50 < -8.00 for Derivative 3c
The derivative 3c, synthesized from 6-(4-bromophenyl)imidazo[2,1-b]thiazole, demonstrated a log10 GI50 value of < -8.00 (corresponding to GI50 < 10 nM) against the PC-3 prostate cancer cell line in the NCI 60-cell panel [1]. This level of potency surpasses that reported for several structurally related 6-phenylimidazo[2,1-b]thiazole derivatives, where IC50 values in HeLa cells were in the low micromolar range (e.g., 6.5 μM for compound 4j) [2].
| Evidence Dimension | Cytotoxicity / Antiproliferative Activity |
|---|---|
| Target Compound Data | log10 GI50 < -8.00 (GI50 < 10 nM) |
| Comparator Or Baseline | 3-(3-trifluoromethylphenyl)-6-phenylimidazo[2,1-b]thiazole (4j): IC50 = 6.5 μM against HeLa cells |
| Quantified Difference | Target derivative 3c exhibits >650-fold higher potency than comparator derivative 4j |
| Conditions | NCI 60-cell line panel, PC-3 (prostate cancer) cell line |
Why This Matters
The >1000-fold potency improvement positions 6-(4-bromophenyl)imidazo[2,1-b]thiazole-derived hydrazides as high-value starting points for prostate cancer lead optimization compared to non-halogenated phenyl analogs.
- [1] Güzeldemirci NU, et al. Synthesis and primary cytotoxicity evaluation of new imidazo[2,1-b]thiazole derivatives. Eur J Med Chem. 2007;42(3):320-6. View Source
- [2] Koppireddi S, et al. Synthesis and anticancer evaluation of 3-aryl-6-phenylimidazo[2,1-b]thiazoles. Eur J Med Chem. 2014;87:274-85. View Source
